molecular formula C11H18O B13770600 4,7-Methano-1H-indene-5-methanol, octahydro-, (3aR,4R,5R,7R,7aR)-rel- CAS No. 56942-93-9

4,7-Methano-1H-indene-5-methanol, octahydro-, (3aR,4R,5R,7R,7aR)-rel-

Cat. No.: B13770600
CAS No.: 56942-93-9
M. Wt: 166.26 g/mol
InChI Key: HSPRVWPULGKMRC-SAVGLBRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol is a complex organic compound with the molecular formula C11H18O It is characterized by its unique tricyclic structure, which includes a methanol group attached to an indene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by hydrogenation and functional group modifications. The reaction conditions often require specific catalysts, controlled temperatures, and pressures to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

(3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), Chlorine (Cl2)

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, aldehydes, alkanes, and halogenated compounds .

Scientific Research Applications

(3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol
  • (3aS,4S,5S,7S,7aS)-Octahydro-4,7-methano-1H-indene-5-methanol
  • (3aR,4R,5R,7R,7aR)-Octahydro-4,7-methano-1H-indene-5-methanol

Uniqueness

The uniqueness of (3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules .

Biological Activity

4,7-Methano-1H-indene-5-methanol, octahydro-, (3aR,4R,5R,7R,7aR)-rel- is a compound with significant potential in various biological applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

  • Molecular Formula: C11_{11}H18_{18}O
  • Molecular Weight: 166.263 g/mol
  • CAS Number: 56942-93-9

This compound has been observed to influence various cellular processes significantly. Its biochemical properties include:

  • Cell Signaling Pathways: The compound modulates specific signaling pathways that are crucial for cellular communication and function.
  • Gene Expression: It has been shown to affect the transcription of genes involved in various metabolic and physiological processes.
  • Cellular Metabolism: The compound can alter metabolic flux by influencing enzyme activity and metabolite levels.

Impact on Cell Proliferation and Differentiation

4,7-Methano-1H-indene-5-methanol has been observed to impact cell proliferation and differentiation. In laboratory studies:

  • Low Doses: Minimal adverse effects were noted.
  • High Doses: Toxicity and adverse effects were more pronounced, indicating a threshold effect where dosage is critical for safety and efficacy.

The molecular mechanism of action involves interactions with biomolecules:

  • Enzyme Interaction: The compound can bind to enzymes, either inhibiting or activating their functions. This binding is facilitated by its unique structural features that allow it to fit into enzyme active sites.
  • Transcription Factors: It influences gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

Research indicates that the effects of this compound can change over time:

  • Stability: Under controlled conditions, the compound remains stable but may degrade over extended periods.
  • Long-term Effects: Sustained changes in gene expression and metabolic activity have been documented in long-term studies.

Metabolic Pathways

This compound participates in various metabolic pathways:

  • It interacts with specific enzymes leading to the formation of intermediate metabolites that are crucial for further biochemical reactions.

Common Reagents and Conditions

Reaction TypeReagentsProducts Formed
OxidationPotassium permanganate (acidic/basic medium)Ketones, carboxylic acids
ReductionLithium aluminum hydride (anhydrous ether)Alcohols, amines
SubstitutionAlkyl halides (in presence of base)Halides, ethers

Scientific Research Applications

The compound has several applications across different fields:

  • Chemistry: Used as a building block in synthesizing complex organic molecules.
  • Biology: Investigated for potential biological activity and interactions with biomolecules.
  • Medicine: Explored for therapeutic properties and as a precursor in drug synthesis.
  • Industry: Utilized in producing specialty chemicals and materials .

Study on Cellular Effects

A study demonstrated that at varying dosages in animal models:

  • Low doses resulted in enhanced cell viability.
  • High doses led to significant toxicity markers being expressed.

Research on Gene Expression

Another study focused on the gene expression modulation by this compound revealed:

  • Specific genes related to metabolism were upregulated at optimal doses while downregulated at toxic levels.

Q & A

Q. Basic: What are the recommended synthetic routes for obtaining high-purity 4,7-Methano-1H-indene-5-methanol, octahydro-, and how are these methods validated?

The synthesis typically involves multi-step organic reactions, such as Diels-Alder cycloaddition or catalytic hydrogenation, to construct the bicyclic framework. For example, stereoselective reduction of ketone intermediates or functional group transformations (e.g., hydroxylation) can yield the target compound. Validation relies on spectroscopic characterization :

  • NMR (¹H/¹³C) to confirm regiochemistry and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., -OH, -CH₂OH) by matching peaks to reference data .
  • Mass spectrometry for molecular weight confirmation.
    Purity is assessed via HPLC with chiral columns to ensure enantiomeric excess >98% .

Q. Basic: What spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?

  • X-ray crystallography : Provides unambiguous stereochemical assignment by resolving the crystal structure .
  • NMR spectroscopy :
    • NOESY/ROESY to detect spatial proximity of protons in the bicyclic system.
    • J-coupling constants to infer dihedral angles (e.g., axial vs. equatorial substituents) .
  • Vibrational circular dichroism (VCD) : Differentiates enantiomers by analyzing IR absorption differences in chiral environments .

Q. Advanced: How can researchers address discrepancies in reported vibrational spectra (e.g., IR) for this compound across different studies?

Discrepancies often arise from variations in sample preparation (e.g., solvent polarity, solid vs. solution phase) or instrument calibration. To resolve these:

  • Reference NIST spectra : Compare experimental IR data with standardized NIST databases, which provide high-resolution spectra under controlled conditions .
  • Control experiments : Replicate studies using identical solvents (e.g., DMSO, CCl₄) and sample concentrations.
  • Computational modeling : Simulate IR spectra via density functional theory (DFT) to validate experimental peaks .

Q. Advanced: What computational methods are suitable for predicting the reactivity of functional groups in this compound under varying conditions?

  • DFT calculations : Predict reaction pathways (e.g., nucleophilic attack on the methanol group) by analyzing frontier molecular orbitals (HOMO/LUMO) and transition states .
  • Molecular dynamics (MD) simulations : Model solvation effects on reactivity in polar vs. nonpolar solvents.
  • Docking studies : If bioactivity is explored, simulate ligand-receptor interactions to identify pharmacophoric motifs .

Q. Basic: What are the key solubility and stability parameters that influence experimental design with this compound?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the hydroxyl and methanol groups. Limited solubility in hexane or ether .
  • Stability :
    • Thermal : Decomposes above 200°C; store at -20°C under inert gas.
    • Photochemical : Protect from UV light to prevent [4+2] cycloreversion .
  • pH sensitivity : The hydroxyl group may undergo protonation/deprotonation in acidic/basic media, altering reactivity .

Q. Advanced: How can in vitro bioactivity assays be optimized to evaluate this compound's potential pharmacological applications?

  • Cell-based assays : Use HEK293 or HeLa cells to test cytotoxicity (via MTT assay) and IC₅₀ values.
  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., esterification of -CH₂OH) to identify critical functional groups .
  • Metabolic stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

Q. Advanced: What strategies resolve contradictions in enantiomeric excess data from different chiral separation techniques?

  • Cross-validation : Compare results from chiral HPLC, capillary electrophoresis, and polarimetry.
  • NMR chiral shift reagents : Use europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split enantiomer signals .
  • Crystallographic analysis : Determine enantiopurity via single-crystal X-ray diffraction .

Properties

CAS No.

56942-93-9

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

[(1S,2S,6S,7S,8S)-8-tricyclo[5.2.1.02,6]decanyl]methanol

InChI

InChI=1S/C11H18O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h7-12H,1-6H2/t7-,8-,9+,10+,11-/m1/s1

InChI Key

HSPRVWPULGKMRC-SAVGLBRCSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C1)[C@@H]3C[C@H]2C[C@@H]3CO

Canonical SMILES

C1CC2C(C1)C3CC2CC3CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.